2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

α-Glucosidase inhibition Diabetes Thiazole derivatives

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde (CAS 1184003-54-0) is a strategic heterocyclic building block featuring a 3-thienyl substitution pattern that confers a distinct conjugation profile and XLogP3 of 2.1—strategically elevated by 0.2 units over the 2-thienyl analog for enhanced membrane permeability. This validated scaffold enables Schiff base formation, hydrazone synthesis, and metal coordination chemistry. The 3-thienyl isomer is critical for SAR studies targeting α-glucosidase inhibition (IC50 as low as 10.21 µM) and for developing CNS-penetrant molecules. Procure with confidence: minimum 95% purity, comprehensive QA documentation, and global shipping with full regulatory compliance for R&D use.

Molecular Formula C8H5NOS2
Molecular Weight 195.3 g/mol
CAS No. 1184003-54-0
Cat. No. B1463091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde
CAS1184003-54-0
Molecular FormulaC8H5NOS2
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NC(=CS2)C=O
InChIInChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H
InChIKeyQXHCPMXMQIOHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde (CAS 1184003-54-0) - Chemical Identity and Core Scaffold Characterization


2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde (CAS 1184003-54-0) is a heterocyclic building block characterized by a thiazole ring substituted at the 2-position with a thiophen-3-yl group and bearing a reactive aldehyde at the 4-position . The compound features a conjugated π-system spanning the thiophene and thiazole moieties, with topological polar surface area (TPSA) of 86.4 Ų and calculated XLogP3 of 2.1, indicating moderate polarity and balanced lipophilicity for both aqueous solubility and membrane permeability [1]. This scaffold serves as a versatile precursor for Schiff base formation, hydrazone synthesis, and metal coordination chemistry, positioning it as a strategic intermediate in medicinal chemistry and materials science applications .

Why 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde Cannot Be Casually Substituted with In-Class Analogs


The positional isomerism of the thiophene substituent critically alters the electronic distribution and steric profile of the thiazole core, directly impacting both synthetic accessibility and biological target engagement [1]. For example, the 3-thienyl isomer (CAS 1184003-54-0) presents a distinct conjugation pattern and dipole moment compared to the 2-thienyl analog (CAS 256420-30-1), which can lead to divergent reactivity in cross-coupling reactions and differential binding affinities in enzyme inhibition assays [2]. Generic substitution without empirical validation risks introducing non-equivalent pharmacokinetic properties or synthetic incompatibilities, undermining reproducibility in both discovery chemistry and industrial process development.

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: Direct Comparative Data Against Closest Analogs


α-Glucosidase Inhibitory Activity: 3-Thienyl vs. 2-Thienyl Thiazole Derivatives

In a 2024 study by Ullah et al., a series of thiophene carbaldehyde-based thiazole derivatives were evaluated for in vitro α-glucosidase inhibition. Among the 3-thienyl derivatives synthesized from 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, compound 3i exhibited an IC50 of 10.21±1.84 µM, while compound 3b showed an IC50 of 11.14±0.99 µM [1]. This represents a 6- to 8-fold improvement in potency compared to less active 3-thienyl derivatives such as 3j (IC50 82.31±0.31 µM) and 3a (IC50 88.36±1.21 µM), demonstrating that specific structural modifications on the 3-thienyl scaffold can yield potent α-glucosidase inhibitors [1].

α-Glucosidase inhibition Diabetes Thiazole derivatives

Regioisomeric Impact on Calculated Physicochemical Properties

Computational comparison of 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde (CAS 1184003-54-0) with its 2-thienyl regioisomer (CAS 256420-30-1) reveals distinct calculated physicochemical profiles [1]. The 3-thienyl isomer possesses a topological polar surface area (TPSA) of 86.4 Ų and an XLogP3 of 2.1, while the 2-thienyl isomer exhibits a TPSA of 86.4 Ų but a lower XLogP3 of 1.9 [2]. This 0.2 unit difference in predicted lipophilicity can influence membrane permeability and oral absorption potential, with the 3-thienyl isomer being slightly more lipophilic.

Physicochemical properties Drug-likeness Thiazole isomers

Synthetic Versatility of 3-Thienyl Aldehyde vs. 2-Thienyl Aldehyde in Schiff Base Formation

The aldehyde functionality at the 4-position of the thiazole ring enables facile condensation with primary amines to form Schiff bases, a key derivatization pathway for generating bioactive ligands and metal complexes . While both 3-thienyl and 2-thienyl isomers undergo this reaction, the 3-thienyl derivative offers a distinct electronic environment due to the meta-like substitution pattern of the thiophene, which can modulate the electron density at the imine nitrogen and alter the stability and geometry of resulting metal complexes compared to the ortho-like 2-thienyl analog.

Schiff base Hydrazone Metal complexes

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: Optimal Use Cases Based on Quantitative Evidence


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

Use 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde as a core scaffold for synthesizing and optimizing α-glucosidase inhibitors. The demonstrated ability of 3-thienyl thiazole derivatives to achieve IC50 values as low as 10.21 µM [1] makes this scaffold a validated starting point for structure-activity relationship (SAR) studies aimed at developing novel antidiabetic agents with potency exceeding acarbose (IC50 34.43 µM) [1].

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Employ 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde as a ligand precursor for synthesizing Schiff base metal complexes. The 3-thienyl substitution pattern provides a unique electronic and steric profile that can influence complexation geometry and stability . This scaffold is suitable for developing catalysts, magnetic materials, or luminescent probes where fine-tuning of metal coordination environments is critical.

Physicochemical Property-Driven Library Design

Incorporate 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde into compound libraries where slightly elevated lipophilicity (XLogP3 2.1) is desired for enhanced membrane permeability compared to the 2-thienyl analog (XLogP3 1.9) [2][3]. This 0.2 unit difference in predicted lipophilicity can be strategically leveraged in medicinal chemistry campaigns targeting intracellular or CNS-penetrant molecules.

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